
(3R)-3-(2-Nitrophenoxy)oxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-(2-Nitrophenoxy)oxolane is a chemical compound characterized by the presence of an oxolane ring substituted with a 2-nitrophenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(2-Nitrophenoxy)oxolane typically involves the reaction of an oxolane derivative with a nitrophenol compound. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. For example, the reaction between ®-glycidol and 2-nitrophenol in the presence of a base such as sodium hydroxide can yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-(2-Nitrophenoxy)oxolane can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The oxolane ring can be opened under acidic or basic conditions.
Substitution: The phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Reagents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: The major product is (3R)-3-(2-Aminophenoxy)oxolane.
Reduction: The major product is a linear alcohol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted oxolane derivatives.
Aplicaciones Científicas De Investigación
(3R)-3-(2-Nitrophenoxy)oxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3R)-3-(2-Nitrophenoxy)oxolane involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules such as enzymes or receptors. The oxolane ring provides structural stability and can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(3R)-3-(2-Aminophenoxy)oxolane: Similar structure but with an amino group instead of a nitro group.
(3R)-3-(2-Methoxyphenoxy)oxolane: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
(3R)-3-(2-Nitrophenoxy)oxolane is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.
Propiedades
Número CAS |
917909-32-1 |
|---|---|
Fórmula molecular |
C10H11NO4 |
Peso molecular |
209.20 g/mol |
Nombre IUPAC |
(3R)-3-(2-nitrophenoxy)oxolane |
InChI |
InChI=1S/C10H11NO4/c12-11(13)9-3-1-2-4-10(9)15-8-5-6-14-7-8/h1-4,8H,5-7H2/t8-/m1/s1 |
Clave InChI |
FUAKXCKFRCMAJM-MRVPVSSYSA-N |
SMILES isomérico |
C1COC[C@@H]1OC2=CC=CC=C2[N+](=O)[O-] |
SMILES canónico |
C1COCC1OC2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


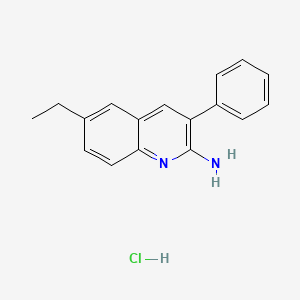
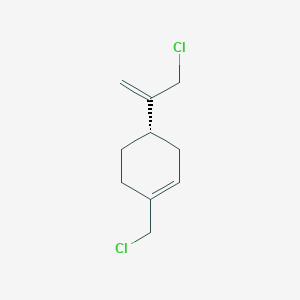
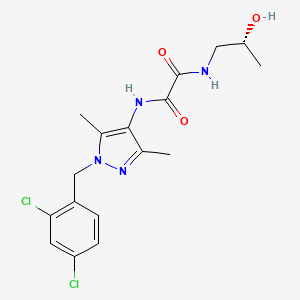
![5-(5-methyl-1H-pyrazol-3-yl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B12625754.png)
![2-[5-(2-fluorophenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzoic acid](/img/structure/B12625761.png)
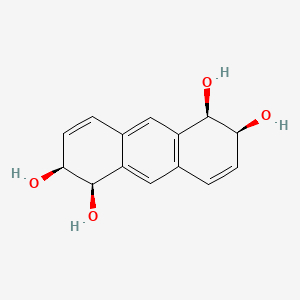
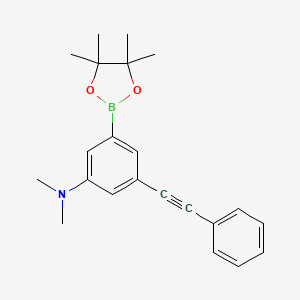
![4-methoxy-N'-[2-(4-methoxyphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]benzenecarboximidamide](/img/structure/B12625786.png)
![(2R,5R)-2-methoxy-5-[(2R,5S)-5-methoxyoxolan-2-yl]oxolane](/img/structure/B12625793.png)
![1-Isocyanato-4-[(4-nitrophenyl)methoxy]benzene](/img/structure/B12625801.png)


![2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol](/img/structure/B12625835.png)

